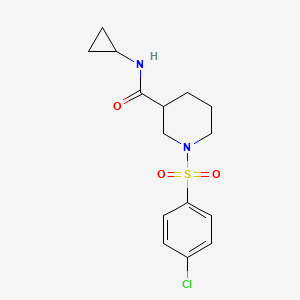
N-(3-acetylphenyl)-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). It is a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mecanismo De Acción
N-(3-acetylphenyl)-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide is a selective inhibitor of HDAC6, which is a member of the histone deacetylase family of enzymes that play a role in the regulation of gene expression. HDAC6 is involved in the deacetylation of non-histone proteins, such as tubulin, HSP90, and cortactin, which are important for various cellular processes, including cell division, migration, and survival. Inhibition of HDAC6 by this compound leads to the accumulation of acetylated proteins, which can alter cellular signaling pathways and lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to inhibit the proliferation and migration of cancer cells by altering the expression of genes involved in these processes. In animal models of neurodegenerative diseases, this compound has been shown to improve motor function and reduce the accumulation of toxic proteins in the brain. In addition, this compound has been shown to reduce inflammation and autoimmune responses in animal models of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-(3-acetylphenyl)-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide in lab experiments is its selectivity for HDAC6, which allows for the specific inhibition of this enzyme without affecting other HDACs. This can help to avoid unwanted side effects and improve the efficacy of the treatment. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. In addition, its effects on non-cancerous cells and tissues are not well understood, which could limit its clinical application.
Direcciones Futuras
There are several future directions for the research on N-(3-acetylphenyl)-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide. One area of interest is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Another area of interest is the investigation of its effects on the immune system, particularly in the context of autoimmune diseases. Additionally, further studies are needed to understand the long-term effects of this compound on non-cancerous cells and tissues, as well as its potential for combination therapy with other drugs.
Métodos De Síntesis
The synthesis of N-(3-acetylphenyl)-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide involves the reaction of 3-acetylphenylboronic acid with 4-chlorobenzenesulfonyl chloride to form the corresponding aryl sulfonyl chloride. This intermediate is then reacted with piperidine-3-carboxamide to yield this compound. The synthesis of this compound has been optimized to improve its yield and purity.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including multiple myeloma, lymphoma, and leukemia. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease. In addition, this compound has been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-cyclopropylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S/c16-12-3-7-14(8-4-12)22(20,21)18-9-1-2-11(10-18)15(19)17-13-5-6-13/h3-4,7-8,11,13H,1-2,5-6,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUMGRPJGULNJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

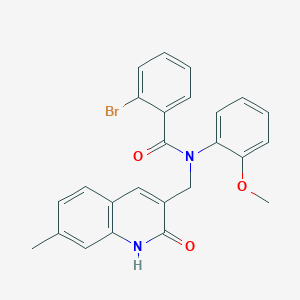
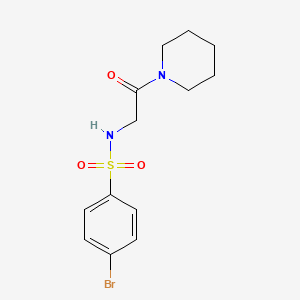

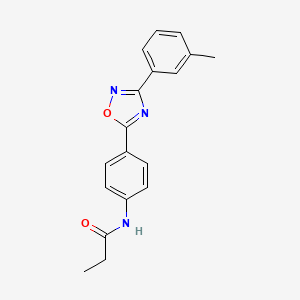

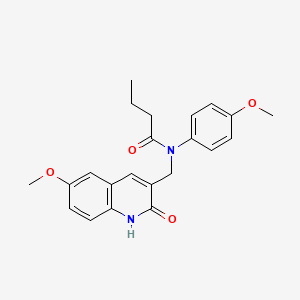
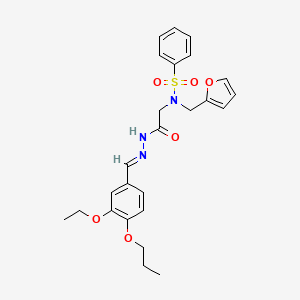
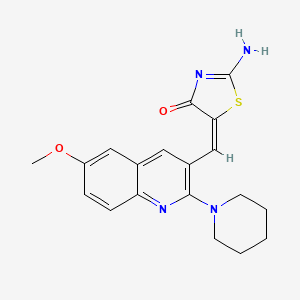
![4-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702499.png)


![3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702533.png)

![N-({N'-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-methoxy-N-methylbenzene-1-sulfonamide](/img/structure/B7702550.png)